Spiradoline Mesylate

説明

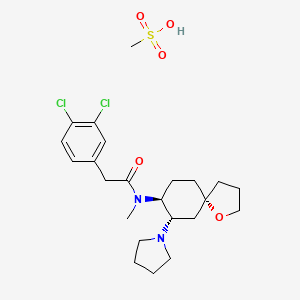

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4)/t19-,20-,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEZDPDAYTVKKG-JLBKCEDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34Cl2N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701007385 | |

| Record name | Spiradoline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87173-97-5 | |

| Record name | Spiradoline mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87173-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiradoline mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087173975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiradoline mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701007385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPIRADOLINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4E85084FG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Spiradoline Mesylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spiradoline (U-62066) is a potent and highly selective agonist for the kappa-opioid receptor (KOR). This technical guide provides a comprehensive overview of its mechanism of action, detailing its receptor binding affinity, functional activity, and downstream signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience. Quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the molecular pharmacology of Spiradoline Mesylate.

Receptor Binding Affinity

This compound exhibits a high affinity and selectivity for the kappa-opioid receptor. Radioligand binding assays are instrumental in determining the binding affinity (Ki) of a compound for its receptor.

Quantitative Binding Data

The binding affinity of Spiradoline for mu (µ), delta (δ), and kappa (κ) opioid receptors has been determined in guinea pig brain tissue. The results clearly demonstrate Spiradoline's high selectivity for the kappa-opioid receptor.

| Receptor Subtype | Ki (nM) | Tissue Source | Reference |

| Kappa (κ) | 8.6 | Guinea Pig | [1] |

| Mu (µ) | 252 | Guinea Pig | [2] |

| Delta (δ) | 9400 | Guinea Pig | [2] |

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound like this compound to opioid receptors using a competitive radioligand binding assay.

Materials:

-

Membrane Preparation: Guinea pig brain tissue homogenates expressing the opioid receptors of interest.

-

Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-U69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone).

-

Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

-

Equilibration: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity

This compound acts as a full agonist at the kappa-opioid receptor. Its functional activity can be quantified using in vitro assays that measure the cellular response to receptor activation, such as GTPγS binding and adenylyl cyclase inhibition assays.

Quantitative Functional Data

The following table summarizes the in vitro functional potency and efficacy of Spiradoline at the kappa-opioid receptor.

| Assay | Parameter | Value | Cell System | Reference |

| [³⁵S]GTPγS Binding | EC50 | 1788 nM (1294–2503 nM) | mini-Gi assay | [3] |

| [³⁵S]GTPγS Binding | Emax | Full Agonist | mini-Gi assay | [3] |

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay directly measures the activation of G proteins upon agonist binding to a G protein-coupled receptor (GPCR) like the KOR.

Materials:

-

Membrane Preparation: Cell membranes expressing the kappa-opioid receptor.

-

[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.

-

GDP: Guanosine diphosphate, to facilitate the exchange for [³⁵S]GTPγS upon receptor activation.

-

Test Compound: this compound.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of this compound.

-

Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Equilibration: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of this compound to determine the EC50 (potency) and Emax (efficacy) values.

Workflow Diagram: GTPγS Binding Assay

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Downstream Signaling Pathways

Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events. KORs are coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, KOR activation can trigger various kinase cascades, including the mitogen-activated protein kinase (MAPK) pathways.

G Protein Coupling and Adenylyl Cyclase Inhibition

Upon binding of Spiradoline, the KOR undergoes a conformational change that activates the associated Gi/o protein. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release.

Mitogen-Activated Protein Kinase (MAPK) Signaling

While specific studies on Spiradoline's direct effects on MAPK pathways are limited, kappa-opioid receptor activation is known to influence several MAPK cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways. The activation of these pathways can have diverse and sometimes opposing effects on cellular function. For instance, the ERK pathway is often associated with cell survival and proliferation, while the JNK and p38 pathways are typically activated in response to cellular stress and can lead to apoptosis.

Signaling Pathway Diagram: Spiradoline-KOR Activation

Caption: Downstream signaling pathways activated by Spiradoline.

Conclusion

This compound is a highly selective kappa-opioid receptor agonist with a well-defined mechanism of action at the receptor level. Its high affinity for the KOR and subsequent activation of Gi/o-mediated signaling pathways lead to the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately resulting in a decrease in neuronal excitability. While its effects on MAPK signaling require further specific investigation, the established pharmacology of KOR activation provides a strong foundation for understanding its physiological effects. This technical guide provides essential quantitative data and methodological insights to support further research and development in the field of opioid pharmacology.

References

Spiradoline Mesylate: An In-depth Technical Guide on its Kappa-Opioid Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiradoline (U-62066E) is a potent and selective arylacetamide agonist of the kappa-opioid receptor (KOR).[1] Developed with the aim of producing a potent analgesic without the undesirable side effects associated with mu-opioid receptor (MOR) agonists, such as respiratory depression and physical dependence, spiradoline has been a valuable tool in neuroscience research.[1] This technical guide provides a comprehensive overview of the KOR selectivity of spiradoline mesylate, presenting quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

The pharmacological activity of spiradoline resides primarily in its (-)enantiomer, which is a potent KOR agonist, while the (+)enantiomer exhibits weak MOR agonist properties.[2] Although promising in preclinical analgesic models, the clinical development of spiradoline was hampered by dose-limiting side effects in humans, including diuresis, sedation, and dysphoria.[1]

Quantitative Analysis of Receptor Binding and Functional Activity

The selectivity of spiradoline for the kappa-opioid receptor has been quantified through various in vitro assays. The following tables summarize the binding affinity (Ki) and functional potency (EC50) of spiradoline at the mu, delta, and kappa opioid receptors.

Table 1: Opioid Receptor Binding Affinity of Spiradoline

| Compound | Receptor | Species | Tissue/Cell Line | Ki (nM) | Reference |

| Spiradoline | Kappa (κ) | Guinea Pig | Brain | 8.6 | [1] |

| (-)-Spiradoline | Kappa (κ) | - | - | Potent Agonist | |

| (+)-Spiradoline | Mu (µ) | - | - | Weak Agonist |

Table 2: Functional Activity of Spiradoline at the Kappa-Opioid Receptor

| Assay Type | Parameter | Value | Cell Line | Reference |

| GloSensor | EC50 | 1.01 nM | - | |

| Tango | EC50 | 6.21 nM | - |

Note: Spiradoline is characterized as a G protein-biased agonist.

Experimental Protocols

The characterization of spiradoline's receptor selectivity and functional activity relies on standardized in vitro pharmacological assays. Below are detailed methodologies for two key experimental procedures.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Materials:

-

Receptor Source: Cell membranes prepared from tissues (e.g., guinea pig brain) or cell lines (e.g., CHO or HEK293) stably expressing the human mu, delta, or kappa opioid receptor.

-

Radioligands:

-

For κ-opioid receptor: [³H]-U69,593 or [³H]-bremazocine.

-

For µ-opioid receptor: [³H]-DAMGO.

-

For δ-opioid receptor: [³H]-naltrindole.

-

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM naloxone for MOR, 10 µM naltrindole for DOR, 10 µM U-69,593 for KOR).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 1 mL:

-

50 µL of various concentrations of spiradoline.

-

50 µL of the appropriate radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of the non-specific binding control.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of spiradoline that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon agonist stimulation.

Materials:

-

Receptor Source: Cell membranes expressing the kappa-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Non-specific Binding Control: 10 µM unlabeled GTPγS.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of various concentrations of spiradoline.

-

20 µL of GDP (final concentration 10-30 µM).

-

100 µL of the membrane preparation (10-20 µg of protein).

-

For basal binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 10 µM unlabeled GTPγS.

-

-

Pre-incubation: Incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.

-

Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a percentage of the maximal response against the logarithm of the spiradoline concentration. Determine the EC50 (potency) and Emax (efficacy) values from the resulting dose-response curve using non-linear regression.

Signaling Pathways

Activation of the kappa-opioid receptor by an agonist like spiradoline initiates a cascade of intracellular signaling events. As a G protein-biased agonist, spiradoline preferentially activates the G protein-dependent pathway over the β-arrestin pathway.

G Protein-Dependent Signaling Pathway

Upon binding of spiradoline, the KOR undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gαi/o family. This activation results in the dissociation of the Gαi/o-GDP subunit from the Gβγ dimer and the exchange of GDP for GTP. Both the Gαi/o-GTP and Gβγ subunits can then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

These signaling events are generally associated with the therapeutic effects of KOR agonists, such as analgesia.

β-Arrestin Signaling Pathway

While spiradoline shows bias towards G protein signaling, some level of β-arrestin recruitment may still occur. This pathway is generally associated with receptor desensitization, internalization, and the manifestation of adverse effects.

Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the intracellular domains of the KOR, β-arrestin proteins are recruited to the receptor. This recruitment can lead to:

-

Receptor Desensitization: β-arrestin sterically hinders the coupling of the receptor to G proteins, thus attenuating G protein-dependent signaling.

-

Receptor Internalization: β-arrestin acts as an adaptor protein, facilitating the endocytosis of the receptor from the cell membrane into intracellular compartments.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: β-arrestin can act as a scaffold for various signaling proteins, leading to the activation of MAPK pathways, such as ERK1/2 and p38. The activation of the p38 MAPK pathway, in particular, has been implicated in the dysphoric and aversive effects of KOR agonists.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the logical flow of a typical radioligand competition binding experiment to determine the Ki of spiradoline.

Conclusion

This compound is a highly potent and selective kappa-opioid receptor agonist. Its pharmacological profile is characterized by a high binding affinity for the KOR and a functional bias towards G protein-dependent signaling pathways, which are associated with its analgesic effects. The adverse effects observed in clinical trials are likely mediated by the β-arrestin signaling cascade. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with spiradoline and other KOR-targeted compounds. A deeper understanding of the distinct signaling pathways activated by KOR agonists will be crucial for the development of future analgesics with improved therapeutic windows.

References

Pharmacological Profile of Spiradoline Mesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiradoline (U-62066E) is a potent and selective non-opioid analgesic agent that acts as a high-affinity agonist at the kappa-opioid receptor (KOR).[1][2] Developed with the aim of providing potent analgesia comparable to morphine but without the associated mu-opioid receptor-mediated side effects such as respiratory depression and physical dependence, spiradoline has been a valuable research tool for elucidating the physiological and pathophysiological roles of the kappa-opioid system. This technical guide provides a comprehensive overview of the pharmacological profile of spiradoline mesylate, including its binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and drug development efforts.

Core Pharmacological Profile

Spiradoline is an arylacetamide derivative that readily crosses the blood-brain barrier and exhibits a short duration of action, with peak effects observed around 30 minutes after administration in preclinical studies.[1] Its pharmacological effects are primarily mediated by the (-)-enantiomer, which is responsible for its kappa-opioid receptor agonist properties.[1][2]

Mechanism of Action

Spiradoline selectively binds to and activates kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). Upon activation, the receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This signaling cascade ultimately results in a decrease in neuronal excitability and neurotransmitter release, which is thought to underlie its analgesic and other central nervous system effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinity of Spiradoline

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference |

| Kappa (κ) | Spiradoline | 8.6 | Guinea Pig Brain |

Table 2: In Vitro Functional Activity of Spiradoline

| Assay | Parameter | Value | Cell Line/System | Reference |

| cAMP Accumulation Inhibition | EC50 | 0.41 nM | Rog cells | |

| cAMP Accumulation Inhibition | EC50 | 0.42 nM | Rog-A cells |

Table 3: In Vivo Analgesic Activity of Spiradoline

| Animal Model | Test | ED50 (mg/kg) | Route of Administration | Species |

| Thermal Nociception | Hot Plate Test | Not explicitly found | Intraperitoneal | Mouse |

| Thermal Nociception | Tail-Flick Test | Not explicitly found | Intraperitoneal | Rat |

Note: While numerous studies confirm the analgesic properties of spiradoline in these models, specific ED50 values were not consistently reported in the reviewed literature.

Key Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Radioligand Binding Assay for Kappa-Opioid Receptor

Objective: To determine the binding affinity (Ki) of spiradoline for the kappa-opioid receptor.

Materials:

-

Guinea pig brain membranes (or cells expressing the kappa-opioid receptor)

-

[3H]-U69,593 (radioligand)

-

This compound (test compound)

-

Naloxone (for non-specific binding determination)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize guinea pig brains in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times with fresh binding buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (typically 10-20 µg of protein per well), a fixed concentration of [3H]-U69,593 (near its Kd value), and varying concentrations of spiradoline. For determining non-specific binding, use a high concentration of naloxone (e.g., 10 µM).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters several times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the spiradoline concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of spiradoline that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

Objective: To assess the functional activity of spiradoline by measuring its ability to stimulate G-protein activation.

Materials:

-

Cell membranes expressing the kappa-opioid receptor

-

[35S]GTPγS (radioligand)

-

Guanosine diphosphate (GDP)

-

This compound (test compound)

-

Unlabeled GTPγS (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), GDP (e.g., 10 µM), and varying concentrations of spiradoline in the assay buffer.

-

Initiation of Reaction: Add a fixed concentration of [35S]GTPγS (e.g., 0.05-0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Filtration and Quantification: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding (in the presence of a high concentration of unlabeled GTPγS) from the total binding to obtain specific binding. Plot the specific binding against the logarithm of the spiradoline concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Hot Plate Analgesia Test

Objective: To evaluate the central analgesic effects of spiradoline in rodents.

Materials:

-

Hot plate apparatus with adjustable temperature

-

Transparent cylinder to confine the animal

-

Mice or rats

-

This compound solution

-

Vehicle control (e.g., saline)

Procedure:

-

Apparatus Setup: Set the temperature of the hot plate to a constant, noxious level (e.g., 55 ± 0.5°C).

-

Animal Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Place each animal individually on the hot plate within the transparent cylinder and measure the time it takes for the animal to exhibit a nocifensive response, such as licking a hind paw or jumping. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

-

Drug Administration: Administer spiradoline or vehicle control to the animals via the desired route (e.g., intraperitoneal injection).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of spiradoline. The results can be expressed as the percentage of maximal possible effect (%MPE).

Tail-Flick Analgesia Test

Objective: To assess the spinal analgesic effects of spiradoline.

Materials:

-

Tail-flick analgesiometer with a radiant heat source

-

Animal restrainer

-

Rats or mice

-

This compound solution

-

Vehicle control

Procedure:

-

Animal Acclimatization: Acclimate the animals to the restrainer and the testing environment before the experiment.

-

Baseline Latency: Place the animal in the restrainer and position its tail over the radiant heat source. Activate the heat source and measure the time it takes for the animal to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer spiradoline or vehicle control.

-

Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.

-

Data Analysis: Calculate the analgesic effect by comparing the post-treatment latencies with the baseline values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the kappa-opioid receptor and the workflows of the described experimental protocols.

Kappa-Opioid Receptor Signaling Pathway

Caption: Spiradoline binding to the KOR activates Gi/o proteins, inhibiting adenylyl cyclase and cAMP production. It also recruits β-arrestin, activating MAPK pathways.

Radioligand Binding Assay Workflow

Caption: Workflow for determining the binding affinity of Spiradoline using a radioligand binding assay.

In Vivo Analgesia (Hot Plate) Experimental Workflow

References

Spiradoline Mesylate enantiomers and activity

An In-depth Technical Guide on the Enantiomers of Spiradoline Mesylate and Their Activity

Introduction

Spiradoline (U-62066) is a high-affinity, selective kappa-opioid receptor (KOR) agonist that has been a subject of extensive research for its potent analgesic, diuretic, and antitussive properties.[1][2] It belongs to the arylacetamide class of compounds.[3][4] Despite its therapeutic potential, the clinical development of spiradoline was halted due to significant side effects in humans, including sedation, dysphoria, and hallucinations.[1] Spiradoline is a chiral molecule and is typically used as a racemic mixture of its two enantiomers. Understanding the distinct pharmacological profiles of each enantiomer is crucial for structure-activity relationship (SAR) studies and the development of safer, more effective KOR-targeted therapeutics. This guide provides a detailed overview of the pharmacological activities of spiradoline's enantiomers, their binding affinities, the underlying signaling pathways, and the experimental protocols used for their characterization.

Pharmacological Activity of Spiradoline Enantiomers

The pharmacological effects of spiradoline are stereoselective, with one enantiomer being significantly more active at the kappa-opioid receptor.

-

(-)-Spiradoline: This enantiomer is responsible for the potent kappa-opioid receptor agonist activity. It is the active component that mediates the analgesic effects of the racemic mixture. Studies have confirmed that only the (-)-enantiomer (designated as U63640) produces antinociception in animal models.

-

(+)-Spiradoline: In contrast, the (+)-enantiomer (designated as U63639) is largely inactive at the kappa-opioid receptor and does not contribute to the analgesic effects. Some research suggests that the (+)-enantiomer may have weak agonist activity at the mu-opioid receptor.

This clear separation of activity highlights the importance of stereochemistry in the interaction between spiradoline and the kappa-opioid receptor. The development of single-enantiomer drugs can potentially lead to improved therapeutic indices by eliminating the inactive or off-target effects of the other enantiomer.

Quantitative Data Summary: Binding Affinities

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of racemic spiradoline for the three main opioid receptor subtypes.

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Species |

| Racemic Spiradoline | Kappa (κ) | 8.6 | Guinea Pig |

| Mu (μ) | 252 | Guinea Pig | |

| Delta (δ) | 9400 | Guinea Pig |

Table 1: Binding affinities of racemic spiradoline for opioid receptors.

The data clearly demonstrates spiradoline's high selectivity for the kappa-opioid receptor over the mu- and delta-opioid receptors.

Kappa-Opioid Receptor Signaling Pathway

Kappa-opioid receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G-proteins. Upon activation by an agonist like (-)-spiradoline, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades.

The canonical signaling pathway involves:

-

G-protein activation: The activated KOR promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein, causing the dissociation of the Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, which leads to hyperpolarization of the neuron and a decrease in excitability, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.

-

Activation of Kinase Cascades: KOR activation can also stimulate various mitogen-activated protein kinase (MAPK) pathways, including the p38, JNK, and ERK1/2 pathways.

There is growing evidence for biased agonism at the KOR, where different agonists can preferentially activate either G-protein-dependent or β-arrestin-2-dependent signaling pathways. The G-protein pathway is thought to mediate the desired analgesic effects, while the β-arrestin-2 pathway has been linked to the aversive and dysphoric effects of KOR agonists.

Experimental Protocols

The determination of binding affinities for opioid receptor ligands is commonly performed using radioligand binding assays.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., spiradoline enantiomers) to compete with a radiolabeled ligand for binding to the receptor. The affinity of the test compound (Ki) can then be calculated.

Materials:

-

Cell Membranes: Prepared from cells or tissues expressing the opioid receptor of interest (e.g., guinea pig brain homogenates).

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-U69,593 for KOR).

-

Test Compound: Unlabeled spiradoline enantiomers at varying concentrations.

-

Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM Naloxone) to determine the amount of non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a specific protein concentration.

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Also include wells for total binding (no competitor) and non-specific binding (with excess unlabeled ligand). Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

References

- 1. Spiradoline - Wikipedia [en.wikipedia.org]

- 2. Spiradoline [medbox.iiab.me]

- 3. A review of the properties of spiradoline: a potent and selective kappa-opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Review of the Properties of Spiradoline: A Potent and Selective k‐Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Spiradoline Mesylate Pharmacokinetics in Rodents: A Technical Guide

Introduction

Pharmacokinetic Profile

Preclinical studies in rodents indicate that spiradoline has a rapid onset and a short duration of action.[1] The peak analgesic effect is observed around 30 minutes after administration.[1] One study in mice noted that the maximum analgesic effect was reached 15 minutes after intramuscular administration, with the drug being eliminated within 30 minutes. This suggests rapid absorption and clearance in this species. Spiradoline is also known to readily cross the blood-brain barrier.[1] There is no indication of significant active metabolites, suggesting that the parent compound is primarily responsible for its pharmacological effects.

Data Presentation

Due to the limited publicly available data, a comprehensive quantitative summary of spiradoline mesylate's pharmacokinetic parameters in rodents is not possible at this time. The following tables are presented to highlight the current gaps in knowledge.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Cmax | Not Reported |

| Tmax | Not Reported |

| AUC | Not Reported |

| Half-life (t½) | Not Reported |

| Bioavailability | Not Reported |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value |

| Cmax | Not Reported |

| Tmax | ~15 minutes (peak analgesic effect) |

| AUC | Not Reported |

| Half-life (t½) | Not Reported |

| Bioavailability | Not Reported |

Experimental Protocols

The following section details the methodologies that have been utilized in the preclinical assessment of this compound in rodent models.

Animal Models

-

Species: Rats and mice have been the primary animal models for studying the effects of spiradoline.

Drug Administration

-

Routes of Administration: Various routes have been employed in research, including:

-

Intraperitoneal (i.p.) injection

-

Subcutaneous (s.c.) injection

-

Intramuscular (i.m.) injection

-

Intravenous (i.v.) injection

-

Oral gavage

-

Sample Collection and Analysis

-

Sample Matrix: Plasma is the standard matrix for pharmacokinetic analysis.

-

Analytical Methods: While specific assays for spiradoline are not detailed in the provided search results, the quantitative analysis of drugs in rodent plasma is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity for the detection and quantification of the parent drug and its potential metabolites.

Mandatory Visualizations

Signaling Pathway

Spiradoline exerts its effects by acting as an agonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of a compound like this compound in rodents.

References

In Vivo Effects of Spiradoline Mesylate on Dopamine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of Spiradoline Mesylate, a potent and selective kappa-opioid receptor (KOR) agonist, on dopamine release. The document summarizes key quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.

Core Concepts: this compound and Dopaminergic Modulation

This compound is a highly selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor predominantly involved in modulating neurotransmitter release. In the context of the central nervous system, KOR activation is well-established to exert an inhibitory influence on dopaminergic neurotransmission. Systemic administration of Spiradoline in preclinical models consistently leads to a significant and sustained decrease in dopamine release, particularly in the striatum and nucleus accumbens, key regions of the mesolimbic and nigrostriatal dopamine pathways. This inhibitory effect is the foundation for its observed reduction in locomotor activity and its potential antipsychotic-like properties in animal models.

Quantitative Data Summary

While direct in vivo microdialysis data for this compound on dopamine release is limited in publicly available literature, extensive research on other potent and selective KOR agonists, such as U-69,593 and U-50,488H, provides a strong basis for understanding its quantitative effects. The following tables summarize the impact of KOR agonism on dopamine dynamics.

Table 1: Effect of Systemic KOR Agonist Administration on Striatal Dopamine Metabolites in Mice

| Brain Region | Dopamine (DA) Level | DOPAC Level | HVA Level |

| Striatum | No significant change | Significant decrease | Significant decrease |

| Brainstem | No significant change | No significant change | No significant change |

| Cerebral Cortex | No significant change | No significant change | No significant change |

Data synthesized from studies on selective KOR agonists, demonstrating a targeted effect on dopamine metabolism within the striatum.

Table 2: Representative In Vivo Microdialysis Data for a Selective KOR Agonist (U-69,593) on Amphetamine-Evoked Dopamine Release in the Ventral Striatum

| Treatment Group | Peak Dopamine Release (% of Basal) |

| Amphetamine (2.5 mg/kg i.p.) | ~400% |

| U-69,593 (0.32 mg/kg s.c.) + Amphetamine | ~250% |

This table illustrates the inhibitory effect of a selective KOR agonist on stimulated dopamine release, a key paradigm for assessing dopaminergic modulation.[1]

Experimental Protocols

In Vivo Microdialysis for Measuring Extracellular Dopamine

This protocol outlines the essential steps for conducting in vivo microdialysis in rodents to assess the effect of this compound on extracellular dopamine levels.

Objective: To measure real-time changes in dopamine concentration in the striatum or nucleus accumbens following systemic administration of this compound.

Materials:

-

This compound

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Surgical instruments

-

Anesthesia (e.g., isoflurane, ketamine/xylazine)

-

Artificial cerebrospinal fluid (aCSF)

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

-

Freely moving animal setup with a liquid swivel

Procedure:

-

Animal Surgery:

-

Anesthetize the rodent and place it in the stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens) using precise stereotaxic coordinates.

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animal to recover from surgery for a minimum of 48 hours.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving animal.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 2 hours to achieve a stable baseline of dopamine levels.

-

-

Sample Collection and Drug Administration:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After establishing a stable baseline (typically 3-4 consecutive samples with less than 10% variation), administer this compound (e.g., via intraperitoneal or subcutaneous injection) at the desired dose(s).

-

Continue collecting dialysate samples for a predetermined period post-injection to monitor the time course of the drug's effect.

-

-

Dopamine Analysis:

-

Analyze the collected dialysate samples for dopamine content using an HPLC-ED system.

-

Quantify the dopamine concentration in each sample and express the results as a percentage of the pre-drug baseline.

-

Signaling Pathways

KOR-Mediated Inhibition of Dopamine Release

The primary mechanism by which this compound reduces dopamine release is through the activation of presynaptic KORs located on dopaminergic nerve terminals.

Upon binding of Spiradoline to the KOR, the associated inhibitory G-protein (Gi/o) is activated. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Concurrently, the G-protein signaling cascade inhibits voltage-gated calcium channels, reducing calcium influx, and activates inwardly rectifying potassium channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. The culmination of these events is a reduction in the excitability of the dopaminergic neuron and a decrease in the release of dopamine into the synaptic cleft.

Conclusion

This compound, as a selective KOR agonist, demonstrates a clear inhibitory effect on in vivo dopamine release, primarily within the striatal complex. This is supported by data from analogous compounds and a well-understood molecular signaling pathway. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development and neuroscience, facilitating further investigation into the therapeutic potential of KOR agonists in dopamine-related disorders.

References

Spiradoline Mesylate: A Technical Whitepaper on its Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiradoline (U-62066E) is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2] Developed with the aim of producing a potent analgesic without the abuse potential and respiratory depression associated with mu-opioid receptor agonists like morphine, spiradoline has been a valuable tool in preclinical research to understand the role of the kappa-opioid system in the central nervous system (CNS).[1][2] This technical guide provides an in-depth overview of the CNS effects of spiradoline mesylate, detailing its mechanism of action, summarizing quantitative data from key preclinical and clinical studies, and outlining the experimental protocols used to elucidate its pharmacological profile.

Introduction

This compound is an arylacetamide compound that acts as a selective agonist at the kappa-opioid receptor.[1] The kappa-opioid system is implicated in a range of physiological and pathological processes, including pain, mood, and addiction. Activation of KORs generally produces effects that are distinct from, and often opposite to, those of mu-opioid receptor activation. While KOR agonists demonstrate significant analgesic properties, their clinical development has been hampered by a distinct side-effect profile, including sedation, dysphoria, and diuresis. Spiradoline readily crosses the blood-brain barrier and has a short duration of action, with peak effects observed around 30 minutes after administration in preclinical models.

Mechanism of Action

Spiradoline exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs). The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. KOR activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and a reduction in neurotransmitter release. A key central effect of spiradoline is the inhibition of dopamine release in brain regions like the striatum, which is thought to mediate its effects on locomotion and mood.

Caption: Signaling pathway of this compound via the kappa-opioid receptor.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Efficacy

| Parameter | Species | Receptor | Value | Reference |

| Ki | Guinea Pig | Kappa | 8.6 nM | |

| Selectivity | - | Kappa vs. Mu | 84-fold | |

| Selectivity | - | Kappa vs. Delta | 100-fold |

Table 2: In Vivo CNS Effects in Preclinical Models

| Effect | Species | Model | Dose Range | Key Findings | Reference |

| Analgesia | Mouse | Tail-flick assay | i.p. | More potent than on hot-plate assay | |

| Analgesia | Rat | Warm water tail-withdrawal | 1.0-32.0 mg/kg | Dose-dependent increase in tail-withdrawal latency | |

| Locomotor Activity | Mouse | - | 0.3-0.6 mg/kg | Decreased spontaneous and methamphetamine/morphine-induced activity | |

| Dopamine Metabolism | Mouse | Striatum | 0.3-0.6 mg/kg | Decreased HVA content | |

| Discriminative Stimulus | Rat | Drug discrimination | ED50 = 0.66 mg/kg | Generalized to U50,488, not to morphine |

Table 3: Clinical Effects in Humans

| Effect | Study Population | Dose Range (i.m.) | Key Findings | Reference |

| Diuresis | Healthy Volunteers | 1.6-4.0 µg/kg | Dose-dependent increase in free water clearance | |

| Neuroendocrine | Healthy Volunteers | 1.6-4.0 µg/kg | Dose-dependent increase in prolactin, GH, and cortisol | |

| Tic Reduction | Tourette's Syndrome Patients | 0.8 µg/kg | Significant decrease in total and phonic tics | |

| Tic Increase | Tourette's Syndrome Patients | 1.6 µg/kg | Trend for increased tic frequency | |

| Sedation & Dysphoria | - | - | Occur at doses lower than those needed for analgesia |

Experimental Protocols

Radioligand Binding Assay for Kappa-Opioid Receptor

This protocol is a standard method for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the kappa-opioid receptor.

Materials:

-

Biological Sample: Guinea pig brain membrane homogenates or CHO cells stably expressing the human KOR.

-

Radioligand: [3H]U-69,593 (a selective KOR agonist).

-

Non-specific Binding Control: 10 µM naloxone or unlabeled U-69,593.

-

Test Compound: this compound at various concentrations.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Equipment: Glass fiber filters (GF/C), cell harvester, liquid scintillation counter.

Procedure:

-

Incubation: Incubate the membrane homogenate with a fixed concentration of [3H]U-69,593 and varying concentrations of this compound in the binding buffer.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of spiradoline that inhibits 50% of specific [3H]U-69,593 binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

In Vivo Assessment of Analgesia: Tail-Flick Test

This is a common method to assess the analgesic effects of drugs in rodents.

Objective: To evaluate the antinociceptive properties of this compound.

Materials:

-

Subjects: Male mice or rats.

-

Apparatus: Tail-flick analgesia meter with a radiant heat source.

-

Test Compound: this compound dissolved in a suitable vehicle (e.g., saline).

-

Control: Vehicle.

Procedure:

-

Acclimation: Acclimate the animals to the testing room and apparatus.

-

Baseline Latency: Measure the baseline tail-flick latency by focusing the radiant heat source on the animal's tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

-

Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).

-

Data Analysis: Convert the latency data to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA).

Assessment of CNS Depressant Effects: Locomotor Activity

This protocol measures the effect of a compound on spontaneous and induced locomotor activity.

Objective: To determine the effect of this compound on locomotor activity.

Materials:

-

Subjects: Male mice.

-

Apparatus: Open-field arenas equipped with automated photobeam detection systems.

-

Test Compound: this compound.

-

Stimulant (optional): Methamphetamine or morphine.

-

Control: Vehicle.

Procedure:

-

Acclimation: Acclimate the mice to the testing room and the open-field arenas.

-

Drug Administration: Administer this compound or vehicle. For induced hyperactivity, administer a stimulant like methamphetamine after a set pre-treatment time with spiradoline.

-

Data Collection: Place the mice in the open-field arenas and record locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration (e.g., 60 minutes).

-

Data Analysis: Compare the locomotor activity of the spiradoline-treated group to the vehicle-treated group (for spontaneous activity) or the stimulant+vehicle-treated group (for induced hyperactivity) using statistical tests like t-tests or ANOVA.

Discussion and Conclusion

This compound has been instrumental in characterizing the central effects of kappa-opioid receptor activation. Preclinical studies have consistently demonstrated its potent analgesic effects. However, these are accompanied by significant CNS side effects, including sedation and a reduction in dopamine release, which likely contributes to the dysphoria observed in clinical studies. This side-effect profile has limited its therapeutic development as an analgesic.

Interestingly, low doses of spiradoline have shown potential therapeutic benefit in reducing tics in patients with Tourette's syndrome, suggesting a complex, dose-dependent modulation of neuronal circuits. The diuretic effects of spiradoline are also a prominent feature, mediated through a mechanism independent of vasopressin suppression.

References

In-Depth Technical Guide on the Neuroendocrine Effects of Spiradoline Mesylate In Vivo

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo neuroendocrine effects of Spiradoline Mesylate (U-62066E), a potent and selective kappa-opioid receptor (KOR) agonist. This document synthesizes available data on its influence on key hormonal axes, details relevant experimental methodologies, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by binding to and activating kappa-opioid receptors, which are G-protein coupled receptors (GPCRs).[1] Activation of KORs primarily couples to inhibitory G-proteins (Gi/Go), leading to a cascade of intracellular events that modulate neuronal activity and hormone release.[2][3] The downstream signaling involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.[1][3] These actions collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

Neuroendocrine Effects: Quantitative Data

The administration of this compound has been shown to significantly alter the secretion of several key hormones. The following tables summarize the available quantitative data from in vivo studies.

Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Spiradoline has been observed to stimulate the HPA axis, leading to an increase in glucocorticoid levels.

Table 1: Effect of this compound on Cortisol Levels in Humans

| Dose (µg/kg, i.m.) | Peak Increment Over Baseline (%) | Reference |

| 1.6 | Not specified | |

| 4.0 | 215% |

Data from a study in healthy male volunteers. The higher dose produced a significant, dose-dependent stimulation of cortisol release.

Effects on Prolactin Secretion

Activation of kappa-opioid receptors by Spiradoline leads to a dose-dependent increase in prolactin levels. This is thought to occur through the inhibition of dopamine release from tuberoinfundibular neurons in the hypothalamus, which normally exert a tonic inhibitory control over prolactin secretion from the anterior pituitary.

Table 2: Effect of this compound on Prolactin Levels in Humans

| Dose (µg/kg, i.m.) | Peak Increment Over Baseline (%) | Reference |

| 1.6 | Not specified | |

| 4.0 | 214% |

Data from a study in healthy male volunteers, demonstrating a significant dose-dependent increase in prolactin release.

Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The effects of selective kappa-opioid agonists on the HPG axis are complex and can be inhibitory. Activation of KORs has been shown to suppress the release of Luteinizing Hormone (LH), likely through modulation of Gonadotropin-Releasing Hormone (GnRH) neurons in the hypothalamus.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided.

Signaling Pathways

Caption: Spiradoline's neuroendocrine signaling pathways.

Experimental Workflow

Caption: A typical in vivo experimental workflow.

Experimental Protocols

The following sections outline generalized methodologies for conducting in vivo studies to assess the neuroendocrine effects of this compound.

Animal Models

-

Species: Male Sprague-Dawley or Wistar rats are commonly used for neuroendocrine studies due to their well-characterized hormonal profiles.

-

Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water to minimize stress-induced hormonal fluctuations.

-

Acclimatization: A minimum of one week of acclimatization to the housing facility is recommended before any experimental procedures.

Drug Administration

-

Compound: this compound (U-62066E) is typically dissolved in a sterile vehicle such as 0.9% saline.

-

Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common routes for systemic administration in rodents. Intramuscular (i.m.) injection has been used in human studies.

-

Dosing: A dose-response study design is crucial to characterize the full pharmacological profile. Doses used in rat behavioral studies have ranged from 1.0 to 32.0 mg/kg. However, for neuroendocrine effects, lower doses, similar to those used in human studies (e.g., in the µg/kg range), may be more relevant and should be determined empirically.

Blood Sampling and Hormone Analysis

-

Method: To minimize stress-induced hormonal changes, blood samples should be collected via an indwelling jugular vein catheter. This allows for serial sampling from conscious, unrestrained animals.

-

Sampling Schedule: A baseline blood sample should be taken before drug administration. Subsequent samples should be collected at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) to capture the peak hormonal response and its duration.

-

Hormone Quantification: Plasma or serum concentrations of prolactin, corticosterone, and luteinizing hormone can be determined using commercially available and validated enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

Discussion and Future Directions

The available data clearly indicate that this compound has significant neuroendocrine effects, primarily mediated by its agonist activity at kappa-opioid receptors. The stimulatory effects on the HPA axis and prolactin release are well-documented in humans. The inhibitory influence on the HPG axis is suggested by studies with other KOR agonists.

A critical gap in the current literature is the lack of comprehensive in vivo dose-response data for Spiradoline's effects on corticosterone and luteinizing hormone in animal models. Future research should focus on conducting detailed dose-ranging studies in rodents to establish the full neuroendocrine profile of this compound. Such studies will be invaluable for understanding the therapeutic potential and possible side effects of Spiradoline and other kappa-opioid receptor agonists in development. Furthermore, investigating the chronic effects of Spiradoline administration on these hormonal axes would provide crucial insights into potential long-term physiological adaptations.

References

Spiradoline Mesylate: An In-Depth Technical Guide to Blood-Brain Barrier Penetration and Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiradoline (U-62,066E) is a potent and selective kappa-opioid receptor (KOR) agonist that has been the subject of considerable preclinical and clinical investigation. Its ability to readily cross the blood-brain barrier (BBB) is a key characteristic that allows it to exert significant effects on the central nervous system (CNS). This technical guide provides a comprehensive overview of the available scientific knowledge regarding the BBB penetration of Spiradoline Mesylate, its mechanism of action within the CNS, and the experimental methodologies relevant to its study.

Blood-Brain Barrier Penetration of this compound

Data on Brain and Plasma Concentrations

Despite extensive literature searches, specific quantitative data for brain-to-plasma concentration ratios of this compound could not be retrieved. The following table is provided as a template for such data, which would be critical for a complete pharmacokinetic profile.

| Animal Model | Dose (mg/kg) | Route of Administration | Time Post-Administration (min) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) | Brain-to-Plasma Ratio | Reference |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A | |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |

Experimental Protocols

Detailed experimental protocols for specifically quantifying the BBB penetration of this compound are not explicitly outlined in the available literature. However, a general workflow for such an investigation in a rodent model can be inferred from standard pharmacokinetic study designs.

General Experimental Workflow for In Vivo BBB Penetration Study

A typical experimental workflow to determine the brain-to-plasma concentration ratio of a compound like Spiradoline would involve the following steps:

Figure 1: General workflow for an in vivo BBB penetration study.

Central Nervous System Mechanism of Action

Spiradoline's primary mechanism of action in the CNS is the agonism of the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Activation of KOR by Spiradoline leads to the inhibition of neuronal activity, which underlies its various pharmacological effects, including the modulation of dopamine release.

Signaling Pathway of KOR-Mediated Inhibition of Dopamine Release

Upon binding to the kappa-opioid receptor on the presynaptic terminals of dopaminergic neurons, Spiradoline initiates a signaling cascade that ultimately reduces the release of dopamine into the synaptic cleft. This process involves the modulation of ion channel activity.

Figure 2: Signaling pathway of Spiradoline-mediated inhibition of dopamine release.

Key Steps in the Signaling Pathway:

-

Receptor Binding: Spiradoline binds to and activates the kappa-opioid receptor on the presynaptic membrane of a neuron.

-

G-Protein Activation: This activation leads to the dissociation of the associated inhibitory G-protein (Gi/o) into its Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with two types of ion channels:

-

It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing an efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential.[2][3]

-

It inhibits voltage-gated calcium channels (VGCCs), reducing the influx of calcium ions (Ca2+) into the presynaptic terminal.[4]

-

-

Inhibition of Neurotransmitter Release: The combined effects of membrane hyperpolarization and reduced intracellular calcium concentration prevent the fusion of dopamine-containing vesicles with the presynaptic membrane, thereby inhibiting the release of dopamine into the synaptic cleft.

Conclusion

This compound is a kappa-opioid receptor agonist that effectively penetrates the blood-brain barrier to exert its effects on the central nervous system. While quantitative data on its brain-to-plasma concentration ratio is lacking in publicly available literature, its centrally-mediated actions are well-documented. The primary mechanism of action involves the activation of kappa-opioid receptors, leading to the inhibition of neuronal activity, notably the suppression of dopamine release through the modulation of potassium and calcium ion channels. Further research providing detailed pharmacokinetic data, including brain uptake and clearance rates, would be invaluable for a more complete understanding of Spiradoline's CNS disposition and for the development of future CNS-targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Activation of G protein gated inwardly rectifying potassium (GIRK) channels in keratinocytes mediates peripheral kappa opioid receptor-mediated antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Kir3 channel signaling complexes: focus on opioid receptor signaling [frontiersin.org]

- 4. Voltage-dependent kappa-opioid modulation of action potential waveform-elicited calcium currents in neurohypophysial terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Preclinical Analgesic Studies of Spiradoline Mesylate

This compound, a potent and selective kappa-opioid receptor agonist, was developed with the goal of producing a powerful analgesic without the significant side effects associated with mu-opioid receptor agonists, such as morphine[1][2]. This technical guide provides a comprehensive overview of the preclinical studies investigating the analgesic properties of spiradoline, detailing its mechanism of action, the experimental protocols used in its evaluation, and a summary of the quantitative findings.

Mechanism of Action: Kappa-Opioid Receptor Signaling

Spiradoline exerts its analgesic effects primarily through the activation of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR)[1][3]. Upon binding, spiradoline initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.

The binding of spiradoline to the KOR promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit of the associated heterotrimeric G protein. This causes the dissociation of the Gα and Gβγ subunits[4]. The activated Gα subunit inhibits adenylyl cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit acts to inactivate voltage-gated calcium channels and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels. The collective effect of these actions is a hyperpolarization of the neuron and a reduction in the release of nociceptive neurotransmitters.

Experimental Protocols for Analgesia Assessment

The analgesic properties of spiradoline have been documented in preclinical studies using various animal models of nociception. These tests assess the drug's ability to reduce the behavioral response to noxious stimuli.

Thermal Nociception Models

These models evaluate the response to painful heat stimuli and are particularly sensitive to centrally acting analgesics.

The hot-plate test measures the latency of a complex, supraspinally organized response to a constant temperature thermal stimulus.

-

Apparatus: A metal plate is maintained at a constant temperature (e.g., 52-56°C). An open-ended cylinder is often placed on the plate to confine the animal.

-

Procedure: An animal, typically a mouse or rat, is placed on the heated surface. The primary endpoints are the latencies to exhibit nocifensive behaviors, such as licking a hind paw or jumping. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

-

Data Analysis: The latency to respond is recorded before and after drug administration. An increase in latency indicates an analgesic effect.

First described by D'Amour and Smith in 1941, this test measures a spinal reflex to a thermal stimulus applied to the tail.

-

Apparatus: An apparatus that focuses a beam of high-intensity light or radiant heat onto a portion of the animal's tail.

-

Procedure: The animal is gently restrained, and its tail is exposed to the heat source. A timer starts with the heat application and stops when the animal flicks its tail away from the stimulus. A cut-off time is used to avoid injury.

-

Data Analysis: The latency to the tail flick is recorded. A dose-dependent increase in withdrawal latency suggests analgesia. A variation of this test uses cold water (Cold-Water Tail-Flick or CWTF) to assess antinociception.

Chemical Nociception Model: Acetic Acid-Induced Writhing Test

This test is a model of inflammatory pain and is sensitive to both centrally and peripherally acting analgesics. It assesses the response to a chemically induced, tonic pain state.

-

Apparatus: No specialized equipment is needed, other than an observation chamber.

-

Procedure: Mice are administered spiradoline or a vehicle control. After a set time (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally. The animal is then placed in an observation chamber.

-

Data Analysis: The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted over a specific period (e.g., 5-20 minutes). A reduction in the number of writhes compared to the control group indicates analgesia.

Quantitative Data from Preclinical Studies

The analgesic properties of spiradoline have been well-documented in mice and rats. The following tables summarize key quantitative findings from the literature.